3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

This 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1024253-22-2) is a unique building block for selective class IIa HDAC inhibitor programs. Its sulfonylmethyl linker geometry differs fundamentally from amide/alkoxyamide series, enabling linker SAR, metabolic stability profiling, and FBDD fragment screening. Guaranteed ≥98% purity supports direct biophysical assay use. Select for a structurally distinct scaffold to probe HDAC isoform selectivity absent from published TFMO chemotypes.

Molecular Formula C10H6ClF3N2O3S
Molecular Weight 326.67
CAS No. 1024253-22-2
Cat. No. B2925445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS1024253-22-2
Molecular FormulaC10H6ClF3N2O3S
Molecular Weight326.67
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2
InChIKeyQPSSCBDRNXVVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1024253-22-2): Procurement-Relevant Identity and Scaffold Context


3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1024253-22-2) is a small-molecule heterocycle (MF: C₁₀H₆ClF₃N₂O₃S; MW: 326.68 g/mol) belonging to the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) class. The TFMO scaffold is recognized as a non-chelating zinc-binding group (ZBG) that confers selectivity for class IIa histone deacetylases (HDAC4, 5, 7, 9) over class I/IIb enzymes, a property confirmed through crystallography and chemoproteomics [1]. This compound features a 4-chlorobenzenesulfonylmethyl substituent at the oxadiazole 3-position, a structural arrangement distinct from TFMO analogs bearing amide, ether, or inverted sulfonyl linkages. Commercially available at ≥98% purity , it serves as a building block and potential HDAC-targeting probe for drug discovery and chemical biology applications.

Why Generic Substitution of 3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole Fails: Linker and Substituent Specificity in the TFMO Class


Within the TFMO class, even minor structural modifications produce substantial changes in HDAC isoform selectivity, cellular potency, and pharmacokinetic behavior. The 4-chlorobenzenesulfonylmethyl moiety at the 3-position of the oxadiazole ring defines a distinct connectivity (sulfonyl-CH₂-oxadiazole) that differs from the amide/alkoxyamide linkers of benchmark compounds such as YAK540 and its successors [1]. The electron-withdrawing 4-chloro substituent on the phenyl ring further modulates the electronic character of the sulfonyl group, potentially altering zinc-binding affinity at the HDAC active site. SAR studies on TFMO derivatives demonstrate that linker geometry and aryl substitution directly impact class IIa HDAC IC₅₀ values by more than 100-fold across closely related analogs [2]. Consequently, substituting this compound with analogs bearing different arylsulfonyl groups (e.g., 4-trifluoromethoxy or 4-isopropyl), inverted sulfonyl positioning, or alternative linkers cannot be assumed to preserve target engagement or selectivity.

Quantitative Differentiation Evidence for 3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1024253-22-2)


Sulfonylmethyl Linker Positional Isomerism: 3-Position vs. 5-Position Connectivity in TFMO Derivatives

The target compound places the (4-chlorobenzenesulfonyl)methyl group at the 3-position of the 1,2,4-oxadiazole ring, whereas closely related analogs such as 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS 1105222-26-1) bear the sulfonylmethyl group at the 5-position with a 3-(trifluoromethyl)phenyl substituent at the 3-position . This positional isomerism alters the spatial relationship between the zinc-binding TFMO warhead and the sulfonylmethyl recognition element. In class IIa HDAC SAR campaigns, positional isomerism of substituents on the oxadiazole ring has been shown to affect enzymatic IC₅₀ values by factors exceeding 10-fold, reflecting altered binding site complementarity [1]. The target compound retains a minimal, unsubstituted 3-position scaffold (only the sulfonylmethyl linker), which may reduce steric clash with the HDAC surface channel compared to bulkier 3-aryl TFMO analogs.

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

4-Chloro vs. 4-Trifluoromethoxy Substituent: Electronic and Lipophilic Differentiation of the Arylsulfonyl Group

The target compound bears a 4-chlorophenyl substituent on the sulfonyl group (Hammett σₚ = +0.23 for Cl), whereas a commercially available comparator, 3-[[4-(trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1020252-42-9), carries a 4-trifluoromethoxy group (σₚ ≈ +0.35 for OCF₃) . The trifluoromethoxy analog introduces a second CF₃-containing moiety (OCF₃ plus oxadiazole-CF₃), substantially increasing fluorination content (6 F atoms vs. 3 F atoms) and lipophilicity (calculated ΔlogP estimated at +0.8 to +1.2 for the OCF₃ analog). In TFMO HDAC inhibitor series, increased lipophilicity from additional fluorination has been correlated with enhanced CNS penetration but also elevated metabolic clearance and plasma protein binding [1]. The chloro analog provides an intermediate lipophilicity profile that may balance target engagement with developability.

Medicinal Chemistry Physicochemical Profiling HDAC Inhibitor Design

Commercial Purity Benchmarking: ≥98% Assay Specification for Reproducible Biological Testing

The target compound is commercially supplied at a purity specification of ≥98% (HPLC or equivalent) by multiple vendors including ChemScene (Cat. No. CS-0586841) and Leyan (Cat. No. 1657507) . This purity level is consistent with or exceeds the specification typically provided for structurally analogous research-grade oxadiazole building blocks. For biological assay applications, particularly HDAC inhibition dose-response studies where trace metal-chelating impurities can confound IC₅₀ determinations, a ≥98% purity specification reduces the risk of off-target activity originating from synthetic byproducts or residual metal catalysts. The compound is stored sealed under dry conditions at 2–8°C, supporting shelf-life stability for multi-year research programs .

Chemical Procurement Quality Control Assay Reproducibility

Class IIa HDAC Inhibitory Potential: TFMO Zinc-Binding Group Confers Selectivity Over Class I/IIb HDACs

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety present in the target compound has been crystallographically validated as a non-chelating zinc-binding group that engages the catalytic Zn²⁺ ion in class IIa HDACs (HDAC4, 5, 7, 9) without the promiscuous metal chelation characteristic of hydroxamic acid-based inhibitors [1]. In chemoproteomic profiling, TFMO-based probes demonstrated >100-fold selectivity for class IIa HDACs over class I/IIb enzymes, in contrast to hydroxamate probes that pulled down multiple HDAC isoforms non-selectively [1]. While compound-specific IC₅₀ data for CAS 1024253-22-2 has not been reported in peer-reviewed literature, closely related TFMO amide derivatives (e.g., compound 1a in Asfaha et al.) achieved HDAC4 IC₅₀ = 12 nM with a selectivity index >318 over non-class IIa HDACs [2]. The sulfonylmethyl linker in the target compound represents an unexplored connectivity in the TFMO SAR landscape, offering potential for novel selectivity profiles distinct from the well-characterized amide series.

Epigenetics HDAC Inhibition Class IIa Selectivity Drug Discovery

Minimal Scaffold Advantage: Reduced Molecular Weight Facilitates Downstream Derivatization and Permeability Optimization

With a molecular weight of 326.68 g/mol, the target compound is significantly smaller than prevailing TFMO-based HDAC inhibitors such as compound 12 (CHDI-00484077, MW ~450 Da) from the Huntington's disease program [1] and compound 1a (MW ~470 Da) from the anticancer synergy study [2]. This lower MW places the compound closer to fragment-like chemical space (MW <300 Da) and below the typical lead-like threshold of 350 Da, offering greater efficiency for downstream optimization. In CNS-targeted HDAC programs, lower MW coupled with the TFMO scaffold's inherent CNS permeability (compound 12 achieved adequate brain exposure in mice with brain/plasma ratio >0.3) provides a favorable starting point for tuning CNS penetration [1]. The absence of a 3-aryl substituent (present in most published TFMO inhibitors) further reduces aromatic ring count (2 aromatic rings vs. 3–4 for comparators), potentially improving solubility and reducing π-stacking-related off-target binding.

Fragment-Based Drug Discovery Lead Optimization CNS Drug Delivery Physicochemical Properties

Sulfonyl Linker as a Metabolic Soft Spot Modulator: Differentiation from Amide- and Ether-Linked TFMO Analogs

The sulfonylmethyl linker (-SO₂-CH₂-) connecting the oxadiazole core to the 4-chlorophenyl group in the target compound differs fundamentally from the amide (-CONH-) and alkoxyamide (-CONHO-) linkers employed in published TFMO HDAC inhibitors such as YAK540 and its optimized successors [1]. Sulfonyl linkers are generally resistant to hydrolytic metabolism (amidases, esterases) and oxidative N-dealkylation that can affect amide- and amine-containing linkers, potentially offering improved metabolic stability. In broader medicinal chemistry contexts, sulfonyl-containing compounds have demonstrated enhanced Phase I metabolic stability compared to their amide counterparts, with reduced intrinsic clearance in human liver microsome assays [2]. The sulfonyl group also serves as a hydrogen-bond acceptor capable of engaging the HDAC surface recognition groove, a function distinct from the hydrogen-bond donor/acceptor character of secondary amides. This linker differentiation provides an underexplored vector for tuning HDAC binding kinetics and metabolic fate.

Drug Metabolism Pharmacokinetics Linker Chemistry HDAC Probe Design

High-Value Application Scenarios for 3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 1024253-22-2) Informed by Quantitative Differentiation


Class IIa HDAC Chemical Probe Expansion: Sulfonylmethyl Linker SAR Exploration

For medicinal chemistry teams developing selective class IIa HDAC inhibitors, the target compound provides a structurally distinct sulfonylmethyl linker scaffold that is absent from the published TFMO amide and alkoxyamide series [1]. Researchers can use CAS 1024253-22-2 as a starting point for systematic linker SAR, synthesizing derivatives to compare HDAC4/5/7/9 IC₅₀ values and selectivity indices against the benchmark amide compound 1a (HDAC4 IC₅₀ = 12 nM, SI >318) . This scenario is supported by the compound's minimal scaffold (MW 326.68, only 2 aromatic rings), which provides substantial headroom for property optimization without exceeding lead-like physicochemical space [2].

Metabolic Stability Head-to-Head: Sulfonyl vs. Amide Linker Clearance Comparison

Drug metabolism and pharmacokinetics (DMPK) groups seeking to evaluate linker-dependent metabolic stability can procure CAS 1024253-22-2 alongside its amide-linked TFMO comparators (e.g., YAK540 derivatives) to perform head-to-head intrinsic clearance assays in human liver microsomes and hepatocytes. The sulfonylmethyl linker's predicted resistance to amidase-mediated hydrolysis offers a testable hypothesis for improved metabolic stability, with direct quantitative comparison of in vitro t½ and CLint values between linker chemotypes [1].

Fragment-Based HDAC Inhibitor Discovery: Low-MW TFMO Starting Point for Structure-Based Design

Fragment-based drug discovery (FBDD) programs targeting class IIa HDACs can employ CAS 1024253-22-2 as a fragment-sized TFMO scaffold (MW 326.68) for surface plasmon resonance (SPR) or X-ray crystallography screening. Its minimal structure — comprising only the zinc-binding TFMO warhead, sulfonylmethyl linker, and 4-chlorophenyl recognition element — allows unambiguous interpretation of binding mode and structure-guided fragment growing toward the HDAC surface channel. The ≥98% purity specification supports direct use in biophysical assays without repurification .

Agrochemical HDAC Targeting: Rust Disease Control Scaffold Diversification

The TFMO scaffold has demonstrated efficacy in agricultural HDAC inhibition, with 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives achieving 50% control of Phakopsora pachyrhizi (soybean rust) at 0.780 mg/L, outperforming the commercial fungicide azoxystrobin (0% at the same concentration) [1]. The target compound's sulfonylmethyl linker and 4-chlorophenyl substituent offer a structurally differentiated chemotype for agrochemical discovery teams seeking novel rust disease control agents with potentially distinct resistance profiles from existing TFMO fungicides. Its low MW and favorable physicochemical profile may also facilitate leaf penetration and systemic movement in planta.

Quote Request

Request a Quote for 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.